Lithium ionophore IV

Ion-selective electrode Potentiometric selectivity Lithium/sodium discrimination

Lithium ionophore IV (CAS 108083-23-4), also designated ETH 2137, is a neutral, lipophilic diamide ionophore belonging to the 3,7-dioxaazelaamide class. Its full chemical name is 5-butyl-5-ethyl-N,N,N′,N′-tetracyclohexyl-3,7-dioxaazelaic diamide, with a molecular weight of 602.93 g/mol and formula C₃₇H₆₆N₂O₄.

Molecular Formula C37H66N2O4
Molecular Weight 602.9 g/mol
CAS No. 108083-23-4
Cat. No. B1617724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium ionophore IV
CAS108083-23-4
Molecular FormulaC37H66N2O4
Molecular Weight602.9 g/mol
Structural Identifiers
SMILESCCCCC(CC)(COCC(=O)N(C1CCCCC1)C2CCCCC2)COCC(=O)N(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C37H66N2O4/c1-3-5-26-37(4-2,29-42-27-35(40)38(31-18-10-6-11-19-31)32-20-12-7-13-21-32)30-43-28-36(41)39(33-22-14-8-15-23-33)34-24-16-9-17-25-34/h31-34H,3-30H2,1-2H3
InChIKeyMVPCBDWXPBIVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Ionophore IV (ETH 2137) for Ion-Selective Electrodes — CAS 108083-23-4 Procurement Guide


Lithium ionophore IV (CAS 108083-23-4), also designated ETH 2137, is a neutral, lipophilic diamide ionophore belonging to the 3,7-dioxaazelaamide class [1]. Its full chemical name is 5-butyl-5-ethyl-N,N,N′,N′-tetracyclohexyl-3,7-dioxaazelaic diamide, with a molecular weight of 602.93 g/mol and formula C₃₇H₆₆N₂O₄ . It functions as a lithium-selective neutral carrier for solvent polymeric membrane electrodes, enabling potentiometric detection of Li⁺ in complex matrices such as blood serum within the clinically relevant therapeutic range of 0.5–1.5 mM Li⁺ [2]. The compound is supplied commercially as a Selectophore™-grade, function-tested product (50 mg in 0.5 mL heptane) specifically validated for ion-selective electrode (ISE) fabrication .

Why Lithium Ionophore IV Cannot Be Casually Replaced by Another Lithium Ionophore


Lithium ionophores exhibit fundamentally different selectivity profiles, membrane compatibilities, and clinical matrix performance that preclude simple interchange. ETH 2137 (ionophore IV) and ETH 1810 (ionophore III), despite both being diamide-based neutral carriers, yield materially different absolute Li⁺ assay uncertainties in blood serum — approximately 18.0% versus 5.1%, respectively — when used in conventional ISE configurations without ratio correction [1]. Furthermore, the 3,7-dioxaazelaamide backbone of ETH 2137 produces a Li⁺/Na⁺ selectivity of approximately 80:1 [2], whereas optimized 14-crown-4 derivatives and certain cis-cyclohexane-1,2-dicarboxamide ionophores can achieve Li⁺/Na⁺ selectivities exceeding 125:1 to 140:1 under comparable conditions [3]. Drug regulatory and clinical quality requirements demand that any substitution be supported by re-validation of the full sensor membrane composition, plasticizer, and measurement protocol [1]. The evidence below quantifies where ETH 2137 stands relative to its closest alternatives.

Quantitative Differentiation Evidence for Lithium Ionophore IV (ETH 2137) vs. Comparator Ionophores


Li⁺/Na⁺ Selectivity Ratio in Lipophilic Liquid Membranes: ETH 2137 vs. 14-Crown-4 Ethers

ETH 2137 demonstrates a Li⁺/Na⁺ selectivity of approximately 80:1 in highly lipophilic liquid membranes based on bis(1-butylpentyl) adipate (BBPA) plasticizer [1]. In a systematic comparative study conducted by Gadzekpo et al. (1986) using identical measurement conditions with tris(2-ethylhexyl) phosphate as the common plasticizer, the best-performing neutral carriers achieved Li⁺/Na⁺ selectivity ratios of 140:1 (for N,N-dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide) and 125:1 (for the 14-crown-4 ether 3-dodecyl-3-methyl-1,5,8,12-tetraoxacyclotetradecane) using NPOE plasticizer [2]. The 80:1 selectivity of ETH 2137, while lower than the optimized 14-crown-4 systems, was achieved in a membrane system specifically designed for blood serum compatibility with improved response times and lifetimes [1].

Ion-selective electrode Potentiometric selectivity Lithium/sodium discrimination

Absolute Li⁺ Assay Accuracy in Blood Serum: ETH 2137 vs. ETH 1810 Head-to-Head

A direct head-to-head comparison documented in the EP 0262582 patent family reveals that when ETH 2137 and ETH 1810 are used in conventional potentiometric ISE configurations for absolute Li⁺ determination in blood serum, the assay uncertainty differs substantially: ETH 1810 yields an uncertainty of approximately 5.1%, while ETH 2137 yields approximately 18.0% [1]. This 3.5-fold difference arises from the distinct ion-binding characteristics of the two diamide ionophores and their differing susceptibility to sodium interference at physiological Na⁺ concentrations (~140 mM). The patent family specifically addresses this limitation by proposing a Li⁺/Na⁺ concentration ratio measurement strategy that mitigates the higher uncertainty of ETH 2137 [1].

Clinical lithium monitoring Blood serum analysis Potentiometric accuracy

Structural Differentiation: ETH 2137 3,7-Dioxaazelaamide Backbone vs. Crown Ether Ionophores

ETH 2137 features a non-cyclic, acyclic diamide architecture based on a 3,7-dioxaazelaamide backbone with tetracyclohexyl substitution, which was confirmed by X-ray crystallography to form a 1:1 Li⁺/ionophore complex [1]. This stands in contrast to 14-crown-4 macrocyclic ionophores, which achieve lithium selectivity through size-exclusion principles via a preorganized cyclic cavity. The acyclic design of ETH 2137 provides greater conformational flexibility and lipophilicity, contributing to improved membrane compatibility with BBPA plasticizer and enhanced lifetimes compared to earlier crown ether-based systems [1]. The Kataky et al. (1991) comparative study specifically employed ETH 2137-BBPA and ETH 1810-oNPOE as the established benchmark systems against which novel 14-crown-4 derivatives were evaluated, underscoring ETH 2137's status as a reference standard in lithium ionophore research [2].

Ionophore design Coordination chemistry Membrane compatibility

Commercial Availability as Function-Tested Selectophore™ Grade: Quality Assurance Differentiation

Lithium ionophore IV is commercially available under the Selectophore™ product line (MilliporeSigma Supelco) as a 'function tested' grade specifically validated for ion-selective electrode applications . This quality designation indicates that each batch has undergone functional testing to confirm potentiometric performance in ISE membranes, a quality assurance level not uniformly available across all lithium ionophore suppliers or for all lithium ionophore variants (I through VIII) in the Selectophore™ portfolio. For instance, Lithium ionophore VI is specified at ≥99.0% (HPLC) purity with function testing, while Lithium ionophore IV is supplied without an HPLC purity specification but with function testing tailored to its clinical ISE application . The standard commercial presentation (50 mg in 0.5 mL heptane, bottomless glass bottle with inserted fused cone) is designed to minimize exposure to moisture and air during membrane preparation .

Quality control Sensor fabrication Reproducibility

Li⁺/Na⁺ Concentration Ratio Method: ETH 2137 as the Enabling Ionophore for Ratio-Based Clinical Assays

The higher absolute Li⁺ assay uncertainty of ETH 2137 (~18.0%) compared to ETH 1810 (~5.1%) motivated the development of the Li⁺/Na⁺ concentration ratio measurement method, patented by Simon and co-workers (EP 0262582 A2), which uses paired Li⁺-selective (ETH 2137-based) and Na⁺-selective electrodes in a flow-through system requiring ≤0.1 mL of sample [1]. This ratio-based approach was subsequently validated in human blood serum, achieving a relative accuracy of −7.7 to +8.9% compared to reference atomic absorption/emission spectrometry (AAS/AES) methods [2]. Critically, this ratio methodology is specifically enabled by ETH 2137's characteristics and cannot be directly transferred to other lithium ionophores without re-optimization of the paired sensor system [1]. ETH 2137 was selected as the ionophore for the Corning clinical lithium analyzer, making it the most clinically deployed lithium ionophore in commercial instrumentation [3].

Ratio measurement Clinical analyzer Sodium interference compensation

Application Scenarios for Lithium Ionophore IV (ETH 2137) Based on Quantitative Evidence


Clinical Blood Serum Lithium Monitoring via Li⁺/Na⁺ Ratio Measurement (Bipolar Disorder Therapeutic Drug Monitoring)

ETH 2137 is optimally deployed in clinical analyzers that determine Li⁺/Na⁺ concentration ratios rather than absolute Li⁺ concentrations. This scenario leverages the patented ratio method (EP 0262582 A2) developed specifically to compensate for ETH 2137's ~18.0% absolute assay uncertainty [1]. The ratio approach achieves relative accuracy of −7.7 to +8.9% versus reference AAS/AES, which is clinically acceptable for therapeutic drug monitoring of lithium in bipolar disorder patients where the therapeutic window is narrow (0.5–1.5 mM Li⁺ against a 140 mM Na⁺ background) [2]. ETH 2137 remains the ionophore with the longest documented clinical deployment history through the Corning analyzer platform [3].

Research-Grade Lithium-Selective Electrode Fabrication with Validated Membrane Formulations

For academic and industrial R&D laboratories developing new lithium sensor platforms, ETH 2137 serves as a well-characterized reference ionophore with an established membrane composition (BBPA plasticizer, PVC matrix) and documented performance parameters including ~80:1 Li⁺/Na⁺ selectivity and 1:1 complex stoichiometry confirmed by X-ray crystallography [1]. The Selectophore™ function-tested grade provides batch-to-batch consistency critical for comparative sensor studies, as demonstrated by Kataky et al. (1991) who employed ETH 2137-BBPA as one of two benchmark systems for evaluating novel 14-crown-4 derivatives [2].

Dual-Channel Potentiometric Flow-Injection Systems for Lithium Determination

ETH 2137 is suited for flow-injection analysis (FIA) configurations where a paired Li⁺-ISE/Na⁺-ISE detector system enables real-time Li⁺/Na⁺ ratio determination with sample volumes as low as 0.1 mL [1]. This application takes advantage of the established membrane lifetime and response time characteristics of ETH 2137-based membranes reported by Metzger et al., which showed improved response times and increased lifetimes compared to earlier lithium ionophore systems [2]. Users should note that if absolute Li⁺ determination (rather than ratio measurement) is the primary analytical requirement, ETH 1810 or optimized 14-crown-4 derivatives may offer superior accuracy [3].

Quote Request

Request a Quote for Lithium ionophore IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.